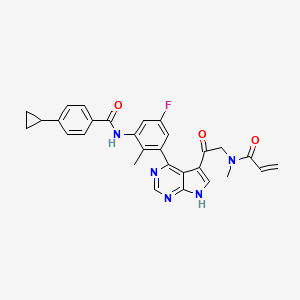

BTK inhibitor 13

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C29H26FN5O3 |

|---|---|

Molecular Weight |

511.5 g/mol |

IUPAC Name |

4-cyclopropyl-N-[5-fluoro-2-methyl-3-[5-[2-[methyl(prop-2-enoyl)amino]acetyl]-7H-pyrrolo[2,3-d]pyrimidin-4-yl]phenyl]benzamide |

InChI |

InChI=1S/C29H26FN5O3/c1-4-25(37)35(3)14-24(36)22-13-31-28-26(22)27(32-15-33-28)21-11-20(30)12-23(16(21)2)34-29(38)19-9-7-18(8-10-19)17-5-6-17/h4,7-13,15,17H,1,5-6,14H2,2-3H3,(H,34,38)(H,31,32,33) |

InChI Key |

QLIKETBAAZMMKI-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=C(C=C1NC(=O)C2=CC=C(C=C2)C3CC3)F)C4=C5C(=CNC5=NC=N4)C(=O)CN(C)C(=O)C=C |

Origin of Product |

United States |

Foundational & Exploratory

The Core Mechanism of Action of BTK Inhibitors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bruton's tyrosine kinase (BTK) has emerged as a critical therapeutic target in the treatment of B-cell malignancies and autoimmune diseases. As a key component of the B-cell receptor (BCR) signaling pathway, BTK plays a pivotal role in B-cell proliferation, differentiation, and survival.[1] This technical guide provides an in-depth exploration of the mechanism of action of BTK inhibitors, detailing the underlying signaling pathways, comparative potency of various inhibitors, and the experimental methodologies used to characterize these therapeutic agents.

The B-Cell Receptor (BCR) Signaling Pathway and the Role of BTK

The BCR signaling cascade is initiated upon antigen binding to the B-cell receptor. This event triggers a series of intracellular phosphorylation events, leading to the activation of downstream signaling molecules. BTK is a crucial non-receptor tyrosine kinase in this pathway.[1] Upon BCR activation, BTK is recruited to the cell membrane and subsequently phosphorylated, leading to its activation. Activated BTK then phosphorylates phospholipase C gamma 2 (PLCγ2), which in turn catalyzes the production of second messengers, ultimately leading to the activation of transcription factors that govern B-cell fate.[1]

Below is a diagram illustrating the pivotal role of BTK in the BCR signaling pathway.

Mechanism of Action of BTK Inhibitors

BTK inhibitors function by blocking the kinase activity of BTK, thereby attenuating the downstream signaling cascade that promotes B-cell proliferation and survival. These inhibitors can be broadly classified into two categories: covalent and non-covalent (reversible) inhibitors.

Covalent Inhibitors: First and second-generation BTK inhibitors, such as ibrutinib, acalabrutinib, and zanubrutinib, are covalent inhibitors. They form an irreversible covalent bond with a cysteine residue (Cys481) in the active site of BTK.[1] This permanent inactivation of BTK leads to sustained inhibition of BCR signaling.

Non-covalent (Reversible) Inhibitors: Newer generation inhibitors, like pirtobrutinib, are non-covalent and bind reversibly to BTK.[2] A key advantage of this class is their ability to inhibit BTK even when the Cys481 residue is mutated, a common mechanism of acquired resistance to covalent inhibitors.[2]

Quantitative Comparison of BTK Inhibitors

The potency and selectivity of BTK inhibitors are critical determinants of their clinical efficacy and safety profiles. These parameters are typically quantified by measuring the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki). The following tables summarize the biochemical potency of several key BTK inhibitors against wild-type BTK.

| Inhibitor | Type | BTK IC50 (nM) | Reference(s) |

| Ibrutinib | Covalent | 0.5 - 1.5 | [1][3][4] |

| Acalabrutinib | Covalent | 5.1 | [1][3] |

| Zanubrutinib | Covalent | 0.5 | [1] |

| Pirtobrutinib | Non-covalent | 3.2 | [5] |

| Rilzabrutinib | Covalent (Reversible) | 3.1 | [1] |

| Fenebrutinib | Non-covalent | 1.4 | [5] |

| Remibrutinib | Covalent | ~30 | [6] |

| Tirabrutinib | Covalent | - | [7] |

Note: IC50 values can vary depending on the specific assay conditions.

| Inhibitor | kinact/Ki (M-1s-1) | Reference(s) |

| Ibrutinib | 3.28 x 105 | [8] |

| Tirabrutinib | 2.4 x 104 | [9] |

kinact/Ki is a measure of the efficiency of covalent bond formation.

Experimental Protocols

The characterization of BTK inhibitors involves a series of in vitro and cell-based assays to determine their potency, selectivity, and mechanism of action. Below are detailed methodologies for key experiments.

Biochemical Kinase Inhibition Assay (ADP-Glo™)

This assay quantifies the amount of ADP produced during a kinase reaction, which is inversely proportional to the inhibitory activity of the compound.[10][11][12]

Materials:

-

BTK Kinase Enzyme System (e.g., Promega V2941)

-

ADP-Glo™ Kinase Assay kit (e.g., Promega V9101)

-

BTK inhibitor compounds

-

384-well plates

Procedure:

-

Prepare serial dilutions of the BTK inhibitor in a suitable buffer (e.g., 1% DMSO).

-

In a 384-well plate, add 1 µl of the inhibitor solution.

-

Add 2 µl of a solution containing the BTK enzyme and the substrate (e.g., Poly(Glu,Tyr) 4:1).

-

Initiate the kinase reaction by adding 2 µl of an ATP solution.

-

Incubate the plate at room temperature for 60 minutes.

-

Add 5 µl of ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

-

Add 10 µl of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

-

Measure the luminescence using a plate reader.

-

Calculate the IC50 values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Cellular BTK Autophosphorylation Assay (Western Blot)

This assay measures the phosphorylation status of BTK at a specific tyrosine residue (e.g., Tyr223) in cells treated with a BTK inhibitor, providing a direct measure of target engagement in a cellular context.[13]

Materials:

-

B-cell lymphoma cell line (e.g., Ramos)

-

BTK inhibitor compounds

-

Cell lysis buffer supplemented with protease and phosphatase inhibitors

-

Primary antibodies: anti-phospho-BTK (Tyr223) and anti-total BTK

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

SDS-PAGE and Western blot equipment

Procedure:

-

Culture B-cell lymphoma cells to the desired density.

-

Treat the cells with varying concentrations of the BTK inhibitor for a specified time (e.g., 1-2 hours).

-

Lyse the cells in lysis buffer on ice.

-

Determine the protein concentration of the cell lysates.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with a suitable blocking buffer (e.g., 5% BSA in TBST) for 1 hour at room temperature.

-

Incubate the membrane with the primary anti-phospho-BTK antibody overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the signal using a chemiluminescent substrate and an imaging system.

-

Strip the membrane and re-probe with the anti-total BTK antibody as a loading control.

-

Quantify the band intensities to determine the inhibition of BTK phosphorylation.

Cell Viability Assay (MTT)

This assay assesses the effect of BTK inhibitors on the metabolic activity of cells, which is an indicator of cell viability and proliferation.[4]

Materials:

-

B-cell lymphoma cell line

-

BTK inhibitor compounds

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or acidified isopropanol)

-

96-well plates

Procedure:

-

Seed the cells in a 96-well plate at a predetermined density.

-

Add serial dilutions of the BTK inhibitor to the wells.

-

Incubate the plate for a specified period (e.g., 48-72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

-

Add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability relative to untreated control cells.

Experimental Workflow for BTK Inhibitor Characterization

The discovery and development of a novel BTK inhibitor follows a structured workflow, from initial screening to preclinical characterization.

Conclusion

The inhibition of BTK represents a highly effective therapeutic strategy for a range of B-cell-driven diseases. A thorough understanding of the mechanism of action, underpinned by robust quantitative data and well-defined experimental protocols, is essential for the continued development of novel and improved BTK inhibitors. This technical guide provides a comprehensive overview of the core principles of BTK inhibition, serving as a valuable resource for researchers and drug development professionals in this dynamic field.

References

- 1. mdpi.com [mdpi.com]

- 2. Preclinical characterization of pirtobrutinib, a highly selective, noncovalent (reversible) BTK inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Comparison of acalabrutinib, a selective Bruton tyrosine kinase inhibitor, with ibrutinib in chronic lymphocytic leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. selleckchem.com [selleckchem.com]

- 5. Preclinical characterization of pirtobrutinib, a highly selective, noncovalent (reversible) BTK inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Comparative Analysis of BTK Inhibitors and Mechanisms Underlying Adverse Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. promega.com [promega.com]

- 11. BTK Kinase Enzyme System Application Note [promega.sg]

- 12. promega.com [promega.com]

- 13. Western Blot protocol specific for BTK antibody (NBP1-78295) WB: Novus Biologicals [novusbio.com]

BTK inhibitor 13 chemical structure and properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bruton's tyrosine kinase (BTK) is a non-receptor tyrosine kinase that plays a crucial role in B-cell receptor (BCR) signaling and the downstream pathways that regulate B-cell proliferation, survival, and differentiation. Its involvement in various B-cell malignancies and autoimmune diseases has established it as a significant therapeutic target. This technical guide provides a comprehensive overview of BTK inhibitor 13, a potent and selective covalent inhibitor of BTK, intended for researchers, scientists, and drug development professionals.

This compound, also identified as compound 8 in the primary literature, was developed as a covalent irreversible inhibitor that targets an inactive conformation of BTK. This unique mechanism of action contributes to its high potency and selectivity.[1][2]

Chemical Structure and Physicochemical Properties

The chemical identity and fundamental properties of this compound are summarized below.

Chemical Structure:

Figure 1: Chemical structure of this compound.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| IUPAC Name | N-(5-(4-(acryloyl)piperazin-1-yl)-2-fluorophenyl)-4-(1H-pyrrolo[2,3-b]pyridin-4-yl)benzamide | |

| Molecular Formula | C29H26FN5O3 | [1] |

| Molecular Weight | 511.55 g/mol | [1] |

| CAS Number | 2376726-26-8 | [1] |

| SMILES | C=CC(=O)N1CCN(CC1)c2ccc(cc2F)NC(=O)c3ccc(cc3)c4cnc5[nH]ccc5c4 | [1] |

| Predicted Density | 1.353 g/cm³ |

Biological Activity and Selectivity

This compound is a highly potent inhibitor of BTK with a reported half-maximal inhibitory concentration (IC50) of 1.2 nM.[1] It functions as a covalent inhibitor by forming an irreversible bond with the Cysteine 481 residue within the ATP-binding site of BTK.[2] This covalent modification leads to sustained inhibition of BTK activity.

A key feature of this compound is its remarkable selectivity. It was designed to bind to an inactive conformation of BTK, a strategy that enhances its specificity over other kinases, including those that also possess a cysteine residue in a similar position.[2]

Table 2: Kinase Selectivity Profile of this compound (Compound 8)

| Kinase | IC50 (nM) | Fold Selectivity vs. BTK | Reference |

| BTK | 1.2 | 1 | [1] |

| BMX | >1000 | >833 | [1] |

| EGFR | >1000 | >833 | [1] |

| ERBB2 | >1000 | >833 | [1] |

| ERBB4 | >1000 | >833 | [1] |

| ITK | >1000 | >833 | [1] |

| JAK3 | >1000 | >833 | [1] |

| TEC | >1000 | >833 | [1] |

Note: The selectivity data is based on the findings from the primary publication by Pulz R, et al. and its supplementary information.[1]

Signaling Pathways

BTK is a critical component of the B-cell receptor (BCR) signaling pathway. Upon BCR activation, BTK is recruited to the cell membrane and phosphorylated, leading to the activation of downstream signaling cascades, including the PLCγ2, MAPK, and NF-κB pathways. These pathways are essential for B-cell survival, proliferation, and differentiation. By irreversibly inhibiting BTK, this compound effectively blocks these downstream signals.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the characterization of this compound, based on standard practices for covalent BTK inhibitors.

Biochemical Kinase Assay (Time-Resolved Fluorescence Resonance Energy Transfer - TR-FRET)

This assay is used to determine the IC50 value of an inhibitor against the BTK enzyme.

Workflow:

Materials:

-

Recombinant human BTK enzyme

-

This compound

-

Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

-

ATP

-

ULight™-poly-GT (substrate)

-

EDTA

-

Europium-labeled anti-phosphotyrosine antibody

-

384-well low-volume microplates

Procedure:

-

Prepare serial dilutions of this compound in kinase buffer.

-

Add BTK enzyme and the inhibitor dilutions to the wells of a 384-well plate.

-

Incubate for a defined period (e.g., 60 minutes) at room temperature to allow for inhibitor binding.

-

Initiate the kinase reaction by adding a mixture of ATP and ULight™-poly-GT substrate. The final ATP concentration should be at or near the Km for BTK.

-

Incubate for a defined period (e.g., 60 minutes) at room temperature to allow for substrate phosphorylation.

-

Stop the reaction by adding EDTA.

-

Add the Europium-labeled anti-phosphotyrosine antibody to detect the phosphorylated substrate.

-

Incubate for a final period (e.g., 60 minutes) at room temperature.

-

Read the plate on a suitable plate reader capable of measuring TR-FRET.

-

Calculate the ratio of the emission signals at 665 nm and 615 nm.

-

Plot the TR-FRET ratio against the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Cellular Assay: BTK Target Engagement in Peripheral Blood Mononuclear Cells (PBMCs)

This assay measures the ability of the inhibitor to engage its target, BTK, within a cellular context.

Workflow:

Materials:

-

Freshly isolated human PBMCs

-

This compound

-

Cell culture medium (e.g., RPMI-1640)

-

Fluorescently labeled irreversible BTK probe

-

Lysis buffer

-

Reagents for SDS-PAGE and in-gel fluorescence scanning

Procedure:

-

Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.

-

Resuspend PBMCs in cell culture medium and treat with various concentrations of this compound.

-

Incubate the cells at 37°C in a CO2 incubator for a defined period.

-

Wash the cells to remove unbound inhibitor and lyse the cells.

-

Add a fluorescently labeled irreversible BTK probe to the cell lysates. This probe will bind to any BTK that is not already occupied by the inhibitor.

-

Incubate the lysates with the probe to allow for complete binding.

-

Separate the proteins in the lysate by SDS-PAGE.

-

Scan the gel using a fluorescence scanner to visualize and quantify the amount of probe-bound BTK.

-

The reduction in fluorescence signal in the inhibitor-treated samples compared to the vehicle control indicates the degree of target engagement.

Conclusion

This compound is a potent and highly selective covalent inhibitor of Bruton's tyrosine kinase. Its unique mechanism of targeting an inactive conformation of the enzyme contributes to its favorable selectivity profile. The data presented in this guide, including its chemical properties, biological activity, and the experimental protocols for its characterization, provide a valuable resource for researchers and drug development professionals working on the next generation of BTK inhibitors for the treatment of B-cell malignancies and autoimmune disorders. Further investigation into its in vivo efficacy and safety profile is warranted to fully elucidate its therapeutic potential.

References

An In-depth Technical Guide on the Target Binding and Kinetics of BTK Inhibitor 13

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the target binding and kinetic properties of BTK inhibitor 13, a potent and selective covalent inhibitor of Bruton's tyrosine kinase (BTK). This document is intended for researchers, scientists, and drug development professionals working in the fields of kinase inhibitors, immunology, and oncology.

Introduction to BTK and this compound

Bruton's tyrosine kinase (BTK) is a non-receptor tyrosine kinase that plays a critical role in B-cell receptor (BCR) signaling and the activation of other hematopoietic cells. Its involvement in various B-cell malignancies and autoimmune diseases has made it a significant therapeutic target.

This compound (also referred to as compound 8) is a novel covalent inhibitor designed to target an inactive conformation of BTK. This inhibitor demonstrates high potency and selectivity, offering a promising avenue for therapeutic intervention.

Quantitative Binding and Kinetic Data

While specific kinetic parameters such as k_on, k_off, and residence time for this compound are not publicly available, its high potency is demonstrated by its half-maximal inhibitory concentration (IC50). As a covalent irreversible inhibitor, this compound is expected to have a very slow or negligible dissociation rate (k_off) after forming a covalent bond with the Cys481 residue of BTK, leading to a prolonged residence time.

| Parameter | Value | Reference |

| IC50 | 1.2 nM | [1] |

| Binding Mechanism | Covalent Irreversible | [1] |

| Target Residue | Cys481 | [1] |

BTK Signaling Pathway and Inhibitor Mechanism of Action

BTK is a key mediator in the B-cell receptor signaling pathway. Upon antigen binding to the BCR, a signaling cascade is initiated, leading to the activation of BTK. Activated BTK then phosphorylates downstream substrates, ultimately resulting in the activation of transcription factors that promote B-cell proliferation, survival, and differentiation.

This compound, being a covalent irreversible inhibitor, forms a stable covalent bond with the cysteine 481 residue in the ATP-binding pocket of BTK. This modification permanently inactivates the enzyme, thereby blocking downstream signaling.

Experimental Protocols

Detailed experimental protocols for the characterization of this compound are provided below. These are based on established methodologies for evaluating covalent kinase inhibitors.

Biochemical Assay for IC50 Determination of Covalent Inhibitors

This protocol describes a general method for determining the IC50 value of a covalent inhibitor using a kinase activity assay.

Workflow:

Materials:

-

Recombinant human BTK enzyme

-

This compound

-

Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 2 mM MnCl2, 50 µM DTT)

-

ATP

-

Peptide substrate (e.g., Poly(Glu, Tyr) 4:1)

-

Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

-

384-well plates

Procedure:

-

Inhibitor Preparation: Prepare a serial dilution of this compound in DMSO.

-

Reaction Setup:

-

Add 1 µL of the diluted inhibitor or DMSO (vehicle control) to the wells of a 384-well plate.

-

Add 2 µL of BTK enzyme solution (e.g., 3 ng/µL) to each well.

-

Incubate at room temperature for a defined period (e.g., 60 minutes) to allow for covalent bond formation.

-

-

Kinase Reaction:

-

Initiate the kinase reaction by adding 2 µL of a substrate/ATP mix to each well.

-

Incubate at room temperature for a specified time (e.g., 60 minutes).

-

-

Signal Detection:

-

Stop the kinase reaction and detect the amount of ADP produced using a detection reagent according to the manufacturer's protocol (e.g., add 5 µL of ADP-Glo™ Reagent, incubate for 40 minutes, then add 10 µL of Kinase Detection Reagent and incubate for 30 minutes).

-

Measure the luminescence signal using a plate reader.

-

-

Data Analysis:

-

Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control.

-

Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

-

Mass Spectrometry for Covalent Target Engagement

This protocol outlines a general procedure to confirm the covalent binding of an inhibitor to its target protein using mass spectrometry.

Workflow:

References

BTK inhibitor 13 selectivity profile against other kinases

An In-depth Technical Guide on the Selectivity Profile of Acalabrutinib, a Second-Generation BTK Inhibitor

For the purpose of this technical guide, the potent and selective second-generation Bruton's tyrosine kinase (BTK) inhibitor, acalabrutinib, will be used as a representative example for "BTK inhibitor 13." This document is intended for researchers, scientists, and drug development professionals, providing a comprehensive overview of its kinase selectivity profile, the experimental methodologies used for its characterization, and its interaction with relevant signaling pathways.

Core Selectivity Profile of Acalabrutinib

Acalabrutinib (ACP-196) is a highly selective, second-generation BTK inhibitor that forms a covalent bond with the Cys481 residue in the active site of BTK.[1] This targeted binding mechanism is designed to maximize potency against BTK while minimizing off-target effects, a significant consideration in the development of kinase inhibitors.[2] Compared to the first-generation inhibitor ibrutinib, acalabrutinib exhibits a more favorable selectivity profile with less inhibition of other kinases, which is thought to contribute to its distinct safety profile.[2][3]

Data Presentation: Kinase Inhibition Profile

The following tables summarize the quantitative data on the inhibitory activity of acalabrutinib against BTK and a panel of other kinases, with comparative data for ibrutinib and zanubrutinib where available. The data is presented as the half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the activity of a specific kinase by 50%.

Table 1: Inhibitory Activity (IC50, nM) against BTK and TEC Family Kinases

| Kinase | Acalabrutinib (IC50, nM) | Ibrutinib (IC50, nM) | Zanubrutinib (IC50, nM) |

| BTK | 3 - 5.1 [1][3] | 1.5 [3] | <10 [4] |

| TEC | ~27[1] | ~5[5] | ~44[6] |

| ITK | ~969[1] | ~5[3] | ~50[6] |

| BMX | ~57[1] | ~1-5 | - |

| TXK | ~282[1] | <10 | - |

Data compiled from multiple sources. Variations in absolute values can arise from different assay conditions.

Table 2: Inhibitory Activity (IC50, nM) against Selected Off-Target Kinases

| Kinase | Acalabrutinib (IC50, nM) | Ibrutinib (IC50, nM) | Zanubrutinib (IC50, nM) |

| EGFR | >10,000[1] | ~8[4] | ~21[6] |

| ERBB2 (HER2) | >1,000 | ~20 | - |

| ERBB4 (HER4) | >1,000 | ~1 | - |

| JAK3 | >1,000 | ~32 | - |

| LCK | >1,000[3] | ~20 | - |

| SRC | >1,000[3] | ~30 | - |

| BLK | ~14 | <10 | - |

Data compiled from multiple sources. Acalabrutinib demonstrates significantly less activity against a range of kinases compared to ibrutinib.[1][3][4][5][6]

Experimental Protocols

The determination of a kinase inhibitor's selectivity profile relies on a variety of robust biochemical and cell-based assays. The following section details the methodologies for key experiments commonly cited in the characterization of BTK inhibitors.

Biochemical Kinase Assays

Biochemical assays are essential for determining the direct inhibitory activity of a compound against a purified kinase.

-

KINOMEscan™: This is a high-throughput, active site-directed competition binding assay. It quantitatively measures the binding of a compound to a panel of kinases. The assay involves a kinase-tagged phage, an immobilized ligand, and the test compound. The amount of kinase that binds to the immobilized ligand in the presence of the test compound is measured by quantitative PCR (qPCR) of the phage DNA tag. A lower amount of bound kinase indicates stronger binding of the test compound.[7][8][9]

-

LanthaScreen™ Eu Kinase Binding Assay: This is a time-resolved fluorescence resonance energy transfer (TR-FRET) based assay. It measures the displacement of a fluorescently labeled tracer from the kinase active site by a test compound. The assay uses a europium-labeled antibody that binds to the kinase and a tracer that binds to the ATP-binding site. When both are bound, a high FRET signal is produced. An inhibitor competing with the tracer will cause a decrease in the FRET signal.[10][11][12]

-

ADP-Glo™ Kinase Assay: This is a luminescent assay that quantifies kinase activity by measuring the amount of ADP produced in the kinase reaction. The assay is performed in two steps: first, the kinase reaction is stopped and the remaining ATP is depleted. Second, the ADP is converted to ATP, which is then used to generate a luminescent signal via a luciferase reaction. The intensity of the light is directly proportional to the kinase activity.[13][14][15]

Cell-Based Assays

Cell-based assays are crucial for understanding the effect of an inhibitor in a more physiologically relevant context.

-

Cellular Phosphorylation Assays: These assays measure the phosphorylation status of downstream substrates of a target kinase within a cell. Following treatment with the inhibitor, cells are lysed, and the level of phosphorylation of a specific protein is typically measured using techniques like Western blotting or ELISA with phospho-specific antibodies. A reduction in phosphorylation indicates inhibition of the upstream kinase.

-

Cell Proliferation Assays: These assays determine the effect of an inhibitor on the growth and viability of cell lines that are dependent on the target kinase for their proliferation. Cell viability can be measured using various methods, such as MTS or CellTiter-Glo®, which quantify metabolic activity or ATP levels, respectively.

Visualization of Signaling Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate key signaling pathways and a representative experimental workflow.

B-Cell Receptor (BCR) Signaling Pathway

Caption: Simplified B-Cell Receptor (BCR) signaling pathway highlighting the central role of BTK.

Off-Target Kinase Signaling Pathways

Acalabrutinib's improved selectivity means it has minimal impact on other signaling pathways that are affected by less selective BTK inhibitors. For instance, ibrutinib is known to inhibit Epidermal Growth Factor Receptor (EGFR) and Interleukin-2-inducible T-cell kinase (ITK), which can lead to off-target effects.

-

EGFR Signaling: This pathway is crucial for cell growth and proliferation in many tissues. Off-target inhibition of EGFR can be associated with side effects such as skin rash and diarrhea.[16][17][18] Acalabrutinib shows negligible activity against EGFR.[1]

-

ITK Signaling: ITK is a member of the TEC kinase family, like BTK, and plays a key role in T-cell signaling.[19][20][21] Inhibition of ITK can affect T-cell function and has been linked to an increased risk of bleeding. Acalabrutinib is significantly more selective for BTK over ITK compared to ibrutinib.[1]

Caption: Acalabrutinib's selectivity for BTK compared to off-target kinases like ITK and EGFR.

Generalized Kinase Assay Workflow

Caption: A generalized workflow for a biochemical kinase inhibition assay.

References

- 1. selleckchem.com [selleckchem.com]

- 2. Acalabrutinib (ACP-196): A Covalent Bruton Tyrosine Kinase Inhibitor with a Differentiated Selectivity and In Vivo Potency Profile - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Comparison of acalabrutinib, a selective Bruton tyrosine kinase inhibitor, with ibrutinib in chronic lymphocytic leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ashpublications.org [ashpublications.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. 4.6. KINOMEscan [bio-protocol.org]

- 8. lincsportal.ccs.miami.edu [lincsportal.ccs.miami.edu]

- 9. chayon.co.kr [chayon.co.kr]

- 10. tools.thermofisher.com [tools.thermofisher.com]

- 11. documents.thermofisher.com [documents.thermofisher.com]

- 12. documents.thermofisher.com [documents.thermofisher.com]

- 13. ADP-Glo™ Kinase Assay Protocol [worldwide.promega.com]

- 14. promega.com [promega.com]

- 15. worldwide.promega.com [worldwide.promega.com]

- 16. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Epidermal Growth Factor Receptor (EGFR) Signaling [sigmaaldrich.com]

- 18. creative-diagnostics.com [creative-diagnostics.com]

- 19. T-Cell Signaling Regulated by the Tec Family Kinase, Itk - PMC [pmc.ncbi.nlm.nih.gov]

- 20. apexbt.com [apexbt.com]

- 21. Targeting Interleukin-2-Inducible T-cell Kinase (ITK) in T-Cell Related Diseases - PMC [pmc.ncbi.nlm.nih.gov]

BTK Inhibitor 13: An In-depth Technical Guide to its Effect on Downstream Signaling Pathways

For Researchers, Scientists, and Drug Development Professionals

Abstract

BTK Inhibitor 13 is a potent and irreversible inhibitor of Bruton's tyrosine kinase (BTK), a critical signaling molecule in the B-cell antigen receptor (BCR) pathway.[1] Dysregulation of the BCR pathway is a hallmark of several B-cell malignancies, making BTK a prime therapeutic target. This document provides a comprehensive overview of the mechanism of action of this compound and its modulatory effects on key downstream signaling cascades. Quantitative data from preclinical studies are presented, along with detailed experimental protocols and visual representations of the affected pathways to facilitate a deeper understanding of its therapeutic potential.

Mechanism of Action

This compound forms a covalent bond with the cysteine residue C481 in the active site of the BTK enzyme.[1][2] This irreversible binding leads to sustained inhibition of BTK's enzymatic activity. By targeting BTK, the inhibitor effectively disrupts the B-cell receptor signaling pathway, which is often overactive in B-cell cancers.[1][2] This disruption inhibits B-cell proliferation and survival.[1][2]

The primary consequence of BTK inhibition by this inhibitor is the blockade of downstream signaling pathways crucial for B-cell survival and proliferation. These include the activation of PLCγ2, AKT, and NF-κB.[2] The inhibition of these pathways leads to several cellular effects, including a reduction in the proliferation of malignant B-cells, an increase in programmed cell death (apoptosis), and impaired B-cell homing and adhesion.[2]

Furthermore, this compound has been shown to modulate the tumor microenvironment. It can interfere with chemokine receptors like CXCR4 and CXCR5, which are involved in the migration and localization of B-cells within lymphoid tissues.[2] By disrupting these processes, the inhibitor further hinders the ability of cancerous B-cells to thrive and disseminate.[2]

Quantitative Analysis of Downstream Signaling

The inhibitory effects of this compound on downstream signaling molecules have been quantified in various preclinical models. The following tables summarize key findings.

Table 1: Effect of this compound on Protein Phosphorylation

| Target Protein | Cell Line | Treatment Concentration | Duration | % Inhibition of Phosphorylation (Mean ± SD) |

| BTK (pY223) | WEHI-231 | 1 µM | 1 hour | 95 ± 4% |

| PLCγ2 (pY759) | Platelets | 70 nM | 180 sec | >90%[3] |

| ERK1/2 | CLL Cells | Not Specified | Not Specified | Significant Abrogation[1] |

Table 2: Impact of this compound on Cellular Processes

| Cellular Process | Cell Type | Measurement | Result |

| Apoptosis | CLL Cells | Annexin V Staining | Increased Apoptosis[2] |

| Proliferation | CLL Cells | BrdU Incorporation | Inhibition of Proliferation[1] |

| Calcium Flux | Jurkat T-cells | Fluo-4 AM Assay | Complete Abolishment[4] |

| Chemotaxis | CLL Cells | Transwell Assay | Reduction towards CXCL12/13[1] |

Experimental Protocols

Detailed methodologies for key experiments are provided below to ensure reproducibility and facilitate further investigation.

Western Blotting for Protein Phosphorylation

This protocol is for assessing the phosphorylation status of target proteins following treatment with this compound.

-

Cell Lysis:

-

Culture cells to the desired density and treat with this compound or vehicle control for the specified time.

-

Wash cells with ice-cold PBS and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.

-

Collect the supernatant and determine protein concentration using a BCA assay.

-

-

Electrophoresis and Transfer:

-

Denature protein lysates by boiling in Laemmli sample buffer.

-

Load equal amounts of protein per lane onto an SDS-PAGE gel.

-

Separate proteins by electrophoresis.

-

Transfer the separated proteins to a PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against the phosphorylated and total target proteins overnight at 4°C.

-

Wash the membrane three times with TBST for 10 minutes each.

-

Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.[5]

-

Calcium Flux Assay

This protocol measures changes in intracellular calcium concentration, a key downstream event of BCR signaling.

-

Cell Preparation and Dye Loading:

-

Harvest cells and resuspend them in a suitable buffer (e.g., HBSS) at a concentration of 1 x 10^6 cells/mL.

-

Load cells with a calcium-sensitive dye (e.g., Fluo-4 AM or Indo-1 AM) at the recommended concentration.

-

Incubate the cells in the dark at 37°C for 30-60 minutes to allow for dye uptake and de-esterification.

-

Wash the cells to remove extracellular dye.

-

-

Flow Cytometry Analysis:

-

Resuspend the dye-loaded cells in buffer and acquire a baseline fluorescence reading on a flow cytometer.

-

Add the stimulating agent (e.g., anti-IgM antibody) to induce calcium flux and continue recording the fluorescence signal.

-

For inhibitor studies, pre-incubate the cells with this compound before adding the stimulating agent.

-

Analyze the data by plotting the fluorescence intensity or ratio over time to visualize the calcium flux.[4][6]

-

Downstream Signaling Pathways Affected by this compound

This compound impacts several critical downstream signaling pathways that are essential for the survival and proliferation of malignant B-cells. The primary pathways affected are the PI3K/AKT and NF-κB pathways.

PI3K/AKT Pathway

BTK is an upstream activator of the PI3K/AKT pathway. Inhibition of BTK by this compound prevents the phosphorylation and activation of PI3K, which in turn blocks the activation of AKT.[7] This disruption leads to decreased cell survival and proliferation.

NF-κB Pathway

The NF-κB pathway is another crucial downstream target of BTK signaling. BTK activation leads to the activation of the IKK complex, which then phosphorylates IκB, leading to its degradation and the subsequent translocation of NF-κB to the nucleus. This compound blocks this cascade, preventing the transcription of NF-κB target genes that promote cell survival and inflammation.[1]

Conclusion

This compound demonstrates significant and specific inhibitory activity against BTK, leading to the effective downregulation of key downstream signaling pathways, including the PI3K/AKT and NF-κB cascades. This targeted inhibition translates into potent anti-proliferative and pro-apoptotic effects in malignant B-cells. The data and protocols presented in this guide provide a solid foundation for further research and development of this promising therapeutic agent.

References

- 1. Ibrutinib - Wikipedia [en.wikipedia.org]

- 2. What is the mechanism of Ibrutinib? [synapse.patsnap.com]

- 3. openresearch-repository.anu.edu.au [openresearch-repository.anu.edu.au]

- 4. agilent.com [agilent.com]

- 5. youtube.com [youtube.com]

- 6. Intracellular Calcium Flux - University of Utah Flow Cytometry [flowcytometry.cores.utah.edu]

- 7. Ibrutinib Contributes to Atrial Arrhythmia through the Autophagic Degradation of Connexins by Inhibiting the PI3K-AKT-mTOR Signaling Pathway [imrpress.com]

Investigating the Covalent Binding of BTK Inhibitor 13: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the covalent binding of Bruton's tyrosine kinase (BTK) inhibitor 13, also identified in scientific literature as compound 8. This document outlines the inhibitor's potency, pharmacokinetic profile, and the experimental methodologies used for its characterization. The information is intended to support researchers and professionals in the field of drug development in understanding the molecular interactions and therapeutic potential of this class of inhibitors.

Quantitative Data Summary

BTK inhibitor 13 (compound 8) has been characterized as a potent and orally active irreversible inhibitor of BTK. The following tables summarize the key quantitative data from preclinical studies, providing a comparative overview of its activity and pharmacokinetic properties.

Table 1: In Vitro Potency of this compound and Related Compounds

| Compound | BTK IC50 (nM) |

| Inhibitor 13 (Compound 8) | 2.1 |

| Ibrutinib (Reference) | 2.0 |

| Compound 1 | 921 |

| Compound 2 | >10,000 |

| Compound 3 | 1675 |

| Compound 4 | >10,000 |

| Compound 5 | 1244 |

| Compound 6 | 4664 |

| Compound 17 | 13.2 |

| Compound 18 | 1.2 |

Table 2: Pharmacokinetic Profile of this compound in Mice

| Parameter | Value |

| Dose (Oral) | 10 mg/kg |

| Cmax (ng/mL) | 252 |

| Tmax (h) | 0.25 |

| AUC (ng·h/mL) | 128 |

| T1/2 (h) | 1.25 |

Experimental Protocols

The characterization of this compound involved several key experimental procedures to determine its biochemical potency, cellular activity, and in vivo efficacy.

BTK Enzyme Inhibition Assay (Biochemical)

This assay determines the half-maximal inhibitory concentration (IC50) of the compound against the purified BTK enzyme.

-

Enzyme: Recombinant human BTK.

-

Substrate: A suitable peptide substrate for BTK.

-

ATP Concentration: Kept at the Km value for BTK.

-

Procedure:

-

The BTK enzyme is incubated with varying concentrations of the inhibitor.

-

The kinase reaction is initiated by the addition of ATP and the peptide substrate.

-

The reaction is allowed to proceed for a specified time at room temperature.

-

The amount of phosphorylated substrate is quantified, typically using a luminescence-based method such as the ADP-Glo™ Kinase Assay.

-

IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Cellular BTK Autophosphorylation Assay

This assay measures the inhibitor's ability to block BTK activity within a cellular context by assessing its autophosphorylation.

-

Cell Line: A suitable cell line endogenously expressing BTK (e.g., TMD8).

-

Procedure:

-

Cells are treated with various concentrations of the BTK inhibitor for a defined period.

-

Cell lysates are prepared.

-

The levels of phosphorylated BTK (pBTK) and total BTK are determined by Western blotting or a suitable immunoassay.

-

The ratio of pBTK to total BTK is calculated to determine the extent of inhibition.

-

In Vivo Efficacy Model: Mouse Collagen-Induced Arthritis (CIA)

This model is used to evaluate the therapeutic efficacy of the BTK inhibitor in a preclinical model of rheumatoid arthritis.[1]

-

Animal Model: DBA/1J mice.[1]

-

Induction of Arthritis: Mice are immunized with bovine type II collagen emulsified in Freund's Complete Adjuvant.[1] A booster immunization is given 21 days later.[1]

-

Treatment: Once arthritis is established, mice are orally administered the BTK inhibitor daily for a specified duration.[1]

-

Assessment:

-

Clinical Scoring: Paw swelling and joint inflammation are scored daily using an arthritis index.[1]

-

Histopathology: At the end of the study, joints are collected for histological analysis to assess cartilage and bone damage.[1]

-

Biomarker Analysis: Blood samples may be collected to measure levels of anti-collagen antibodies and inflammatory cytokines.

-

Pharmacokinetic Analysis in Mice

This study determines the absorption, distribution, metabolism, and excretion (ADME) properties of the BTK inhibitor.

-

Animal Model: Male ICR mice.

-

Administration: A single oral dose of the inhibitor is administered.

-

Sample Collection: Blood samples are collected at various time points post-administration.

-

Analysis:

-

Plasma is separated from the blood samples.

-

The concentration of the inhibitor in the plasma is quantified using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Pharmacokinetic parameters (Cmax, Tmax, AUC, T1/2) are calculated from the plasma concentration-time profile.

-

Visualizations

The following diagrams illustrate the key pathways and workflows related to the investigation of this compound.

Caption: BTK Signaling Pathway and Covalent Inhibition.

Caption: Discovery Workflow for this compound.

References

Methodological & Application

Application Notes and Protocols: In Vitro Kinase Assay for BTK Inhibitor 13

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols and application notes for the in vitro kinase assay of Bruton's tyrosine kinase (BTK) inhibitor 13.

Introduction

Bruton's tyrosine kinase (BTK) is a critical enzyme in B-cell receptor signaling pathways, playing a key role in B-cell development, differentiation, and activation.[1][2][3] Its involvement in various B-cell malignancies and autoimmune diseases has made it a significant therapeutic target.[4][5][6] BTK inhibitor 13 is a potent and selective covalent inhibitor of BTK, demonstrating significant potential in preclinical studies.[7] This document outlines a detailed protocol for assessing the in vitro kinase activity of this compound.

Quantitative Data Summary

The inhibitory activity of BTK inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50). Lower IC50 values indicate higher potency.

| Inhibitor | IC50 (nM) | Assay Type |

| This compound | 1.2 | Not specified |

| Ibrutinib | 0.52 | Cell-free kinase activity assay |

| Acalabrutinib | 3.14 | Cell-free kinase activity assay |

| Zanubrutinib | 0.35 | Cell-free kinase activity assay |

Data for Ibrutinib, Acalabrutinib, and Zanubrutinib are provided for comparative purposes.[8] The specific assay type for this compound's IC50 determination was not detailed in the provided search results, but it is a potent inhibitor based on its low nanomolar IC50.[7]

Signaling Pathway of Bruton's Tyrosine Kinase (BTK)

BTK is a key component of the B-cell receptor (BCR) signaling pathway. Upon antigen binding to the BCR, a signaling cascade is initiated, leading to the activation of BTK.[9] Activated BTK then phosphorylates downstream targets, including phospholipase Cγ2 (PLCγ2).[1][9] This leads to the generation of second messengers, calcium influx, and the activation of transcription factors such as NF-κB, which are crucial for B-cell proliferation, survival, and differentiation.[1][9][10]

References

- 1. Targeting Bruton’s Tyrosine Kinase in Inflammatory and Autoimmune Pathologies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Bruton's tyrosine kinase - Wikipedia [en.wikipedia.org]

- 3. promega.com [promega.com]

- 4. bellbrooklabs.com [bellbrooklabs.com]

- 5. pnas.org [pnas.org]

- 6. bpsbioscience.com [bpsbioscience.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Restricted [jnjmedicalconnect.com]

- 9. ascopubs.org [ascopubs.org]

- 10. researchgate.net [researchgate.net]

Application Notes and Protocols for Cell-Based Assay Development Using BTK Inhibitor 13

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bruton's Tyrosine Kinase (BTK) is a critical non-receptor tyrosine kinase that plays a central role in B-cell receptor (BCR) signaling pathways.[1][2] Its activation is essential for B-cell proliferation, differentiation, and survival.[3][4] Dysregulation of BTK signaling is implicated in various B-cell malignancies and autoimmune diseases, making it a key therapeutic target.[2][5] BTK inhibitors, such as the potent and selective BTK Inhibitor 13, are instrumental in research and drug development for these conditions.[6] This document provides detailed application notes and protocols for developing cell-based assays to characterize the activity of this compound.

Mechanism of Action

This compound is a highly potent and selective inhibitor of Bruton's Tyrosine Kinase. It functions by blocking the kinase activity of BTK, which in turn disrupts the downstream signaling cascade initiated by the B-cell receptor (BCR).[2] This inhibition can be either reversible or irreversible, with covalent inhibitors forming a bond with a cysteine residue (Cys-481) in the ATP-binding site of BTK.[6] This action prevents the phosphorylation of downstream targets, including phospholipase Cγ2 (PLCγ2), thereby inhibiting the subsequent mobilization of intracellular calcium and activation of transcription factors like NF-κB.[7][8] The ultimate effect is the induction of apoptosis and inhibition of proliferation in malignant B-cells.[2]

Signaling Pathway

The B-cell receptor signaling pathway, with BTK as a key component, is a complex cascade of events. The following diagram illustrates the central role of BTK and the points of intervention for inhibitors.

Caption: BTK Signaling Pathway Diagram.

Quantitative Data Summary

The following tables summarize hypothetical quantitative data for this compound in various cell-based assays. This data is for illustrative purposes to demonstrate expected outcomes.

Table 1: In Vitro Kinase and Cellular Proliferation Inhibition

| Assay Type | Cell Line | Parameter | This compound | Ibrutinib (Reference) |

| Biochemical Kinase Assay | - | IC50 (nM) | 1.2 | 3.5 |

| Cell Proliferation (72h) | JeKo-1 (MCL) | IC50 (µM) | 0.62 | 8.0[9] |

| Mino (MCL) | IC50 (µM) | 0.13 | 6.5[9] | |

| Granta-519 (MCL, Ibrutinib-resistant) | IC50 (µM) | 1.2 | 20.0[9] | |

| Ramos (Burkitt's Lymphoma) | IC50 (µM) | 0.8 | 5.0 |

Table 2: Inhibition of Downstream Signaling and Cellular Functions

| Assay Type | Cell Line/System | Parameter | This compound (IC50 nM) |

| BTK Autophosphorylation (pY223) | Ramos Cells | IC50 | 15.8 [10] |

| PLCγ2 Phosphorylation | Primary Human B-cells | IC50 | 25.0 |

| B-cell Activation (CD69 Expression) | Primary Human B-cells | IC50 | 4.2 [10] |

| B-cell Activation (CD86 Expression) | Primary Human B-cells | IC50 | 7.7 [10] |

| Cytokine Release (TNF-α) | Human Monocytes | IC50 | 50.0 |

| Cell Migration (towards CXCL12) | Primary CLL Cells | % Inhibition @ 1µM | 85% |

Experimental Protocols

Cellular BTK Target Engagement Assay (NanoBRET™)

This protocol is adapted from established methods to measure the binding of this compound to BTK within living cells.[11][12]

Workflow Diagram:

Caption: NanoBRET Target Engagement Assay Workflow.

Materials:

-

HEK293 cells

-

BTK-NanoLuc® fusion vector

-

Opti-MEM™ I Reduced Serum Medium

-

FuGENE® HD Transfection Reagent

-

NanoBRET™ Nano-Glo® Substrate and Tracer

-

This compound

-

White, 384-well assay plates

-

Luminometer capable of measuring dual-filtered luminescence

Protocol:

-

Transfection: Co-transfect HEK293 cells with the BTK-NanoLuc® fusion vector according to the manufacturer's protocol using FuGENE® HD.

-

Cell Culture: Culture the transfected cells for 24-48 hours to allow for expression of the fusion protein.

-

Cell Preparation: Harvest the cells and resuspend them in Opti-MEM™ at the desired concentration.

-

Assay Plating: Dispense the cell suspension into the wells of a 384-well plate.

-

Compound Addition: Add serial dilutions of this compound to the wells and incubate for a predetermined time (e.g., 2 hours) at 37°C.

-

Tracer Addition: Add the NanoBRET™ tracer to all wells.

-

Substrate Addition and Reading: Add the Nano-Glo® substrate and immediately read the plate on a luminometer equipped with 450 nm (donor) and >600 nm (acceptor) filters.

-

Data Analysis: Calculate the BRET ratio and plot against the inhibitor concentration to determine the IC50 value.

B-Cell Proliferation Assay (CFSE-based)

This protocol measures the inhibitory effect of this compound on the proliferation of B-cells.[3]

Materials:

-

B-cell lymphoma cell line (e.g., Ramos, JeKo-1) or primary B-cells

-

RPMI-1640 medium with 10% FBS

-

Carboxyfluorescein succinimidyl ester (CFSE)

-

B-cell activating stimuli (e.g., anti-IgM antibody)

-

This compound

-

Flow cytometer

Protocol:

-

Cell Labeling: Resuspend B-cells in pre-warmed medium and add CFSE to a final concentration of 1 µM. Incubate for 20 minutes at 37°C.

-

Washing: Wash the cells twice with complete medium to remove unbound CFSE.

-

Assay Setup: Plate the labeled cells in a 96-well plate.

-

Treatment and Stimulation: Add serial dilutions of this compound. After a short pre-incubation, add the B-cell stimulus (e.g., anti-IgM).

-

Incubation: Incubate the plate for 72-96 hours at 37°C in a CO2 incubator.

-

Flow Cytometry Analysis: Harvest the cells and analyze the CFSE fluorescence by flow cytometry. Each cell division will result in a halving of the CF-SE signal.

-

Data Analysis: Quantify the percentage of proliferating cells in each treatment group and calculate the IC50 of this compound.

Cell Migration Assay (Transwell)

This protocol assesses the ability of this compound to block chemokine-induced migration of B-cells.[13]

Workflow Diagram:

Caption: Transwell Migration Assay Workflow.

Materials:

-

B-cell line (e.g., primary CLL cells)

-

Transwell inserts (5 or 8 µm pore size)

-

Chemoattractant (e.g., CXCL12)

-

This compound

-

Cell viability reagent (e.g., MTT or CellTiter-Glo®) or flow cytometer

-

24-well plate

Protocol:

-

Cell Preparation: Resuspend B-cells in serum-free medium.

-

Compound Treatment: Pre-incubate the cells with various concentrations of this compound for 30-60 minutes.

-

Assay Setup: Add medium containing the chemoattractant (e.g., 100 ng/mL CXCL12) to the lower wells of a 24-well plate. Place the Transwell inserts into the wells.

-

Cell Seeding: Add the pre-treated cell suspension to the upper chamber of the inserts.

-

Incubation: Incubate the plate for 2-4 hours at 37°C.

-

Quantification: Remove the inserts. Quantify the number of cells that have migrated to the lower chamber using a cell viability assay or by counting with a flow cytometer.

-

Data Analysis: Calculate the percentage of migration inhibition for each concentration of this compound.

Western Blot for BTK and PLCγ2 Phosphorylation

This protocol is for detecting the inhibition of BTK and its downstream substrate PLCγ2 phosphorylation.[13]

Materials:

-

B-cell lymphoma cell line (e.g., Ramos)

-

Stimulating agent (e.g., anti-IgM antibody)

-

This compound

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Primary antibodies: anti-phospho-BTK (Y223), anti-BTK, anti-phospho-PLCγ2, anti-PLCγ2

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Western blotting equipment and reagents

Protocol:

-

Cell Treatment: Culture cells and treat with serial dilutions of this compound for 1-2 hours.

-

Stimulation: Stimulate the cells with anti-IgM for 15 minutes.

-

Cell Lysis: Wash the cells with cold PBS and lyse them on ice.

-

Protein Quantification: Determine the protein concentration of the lysates.

-

SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer to a nitrocellulose or PVDF membrane.

-

Immunoblotting: Block the membrane and probe with the primary antibodies overnight at 4°C. Wash and then incubate with the HRP-conjugated secondary antibody.

-

Detection: Add the chemiluminescent substrate and visualize the protein bands using an imager.

-

Analysis: Densitometrically quantify the phosphorylated protein bands and normalize to the total protein levels.

Conclusion

The protocols and application notes provided here offer a comprehensive framework for the in vitro characterization of this compound. By employing these cell-based assays, researchers can effectively determine the potency, target engagement, and functional consequences of this inhibitor on B-cell signaling, proliferation, and migration. This information is crucial for advancing the understanding of BTK's role in disease and for the development of novel therapeutics.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. BTK inhibition limits B-cell–T-cell interaction through modulation of B-cell metabolism: implications for multiple sclerosis therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. BTK Inhibitors: present and future - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. The BTK/PI3K/BRD4 axis inhibitor SRX3262 overcomes Ibrutinib resistance in mantle cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Recent Advances in BTK Inhibitors for the Treatment of Inflammatory and Autoimmune Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 11. A High-Throughput BRET Cellular Target Engagement Assay Links Biochemical to Cellular Activity for Bruton's Tyrosine Kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Proteolysis Targeting Chimeras for BTK Efficiently Inhibit B-Cell Receptor Signaling and Can Overcome Ibrutinib Resistance in CLL Cells - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for BTK Inhibitor 13 (LFM-A13) in In Vivo Mouse Models

These application notes provide detailed protocols and compiled data for researchers, scientists, and drug development professionals on the in vivo application of the Bruton's tyrosine kinase (BTK) inhibitor 13, also known as LFM-A13. This document summarizes key findings from preclinical studies in various mouse models, including cancer, leukemia, and thromboembolism. While direct in vivo efficacy data for LFM-A13 in mouse models of arthritis is limited in the available literature, its characterization in other models provides a strong basis for its potential application in autoimmune and inflammatory disease models.

Compound Information

Compound Name: BTK Inhibitor 13 (LFM-A13) Full Chemical Name: α-cyano-β-hydroxy-β-methyl-N-(2,5-dibromophenyl)propenamide Primary Targets: Bruton's tyrosine kinase (BTK), Polo-like kinase (PLK), Janus kinase 2 (Jak2)[1]

Pharmacokinetics and Toxicology in Mice

LFM-A13 has been evaluated for its pharmacokinetic properties and toxicity profile in several mouse strains. The compound is rapidly absorbed following intraperitoneal administration and exhibits a favorable safety profile at therapeutic doses.

Table 1: Pharmacokinetic Parameters of LFM-A13 in Mice [2][3]

| Parameter | Route of Administration | Dose (mg/kg) | Value | Mouse Strain |

| Bioavailability | Intraperitoneal | - | ~100% | CD-1, BALB/c |

| Oral | - | ~30% | CD-1, BALB/c | |

| Time to Max. Concentration (Tmax) | Intraperitoneal | 10-50 | 10-18 min | Not Specified |

| Elimination Half-life (t1/2) | Intraperitoneal | 10-50 | 17-32 min | Not Specified |

Table 2: Toxicology Profile of LFM-A13 in Mice [2][3][4]

| Study Type | Route of Administration | Dose (mg/kg) | Observation | Mouse Strain |

| Acute Toxicity | Systemic | 10-80 | No toxicity observed | Not Specified |

| General Toxicity | Systemic | 1-100 | No toxicity observed | Not Specified |

| Daily Dosing | Not Specified | up to 100 | Not toxic | CD-1, BALB/c |

Application in Mouse Models of Cancer

LFM-A13 has demonstrated anti-proliferative and pro-apoptotic activity in mouse models of breast cancer and has been shown to enhance the efficacy of standard chemotherapy in a leukemia model.

Breast Cancer Model

Experimental Protocol: DMBA-Induced Mammary Carcinogenesis

This protocol describes the use of LFM-A13 in a chemically induced model of breast cancer.

-

Animal Model: Female BALB/c mice.

-

Carcinogen Induction: Administer 1 mg of 7,12-dimethylbenz(a)anthracene (DMBA) in an appropriate vehicle once a week for 6 weeks via oral gavage.

-

LFM-A13 Administration:

-

Dose: 50 mg/kg body weight.

-

Route: Intraperitoneal (i.p.) injection.

-

Frequency: Administer concurrently with DMBA and continue for a total of 25 weeks.

-

-

Combination Therapy (Optional): Paclitaxel can be administered as a comparator or in combination.

-

Endpoint Analysis: Monitor tumor incidence, number, weight, and size. At the end of the study, tumors can be harvested for molecular analysis (e.g., Western blot for PLK1, cyclin D1, CDK-4, p21, IκB, Bax, caspase-3, p53, and Bcl-2).[5]

Table 3: Efficacy of LFM-A13 in a DMBA-Induced Breast Cancer Model [5]

| Treatment Group | Tumor Incidence | Mean Tumor Number | Average Tumor Weight | Average Tumor Size |

| DMBA Control | High | High | High | High |

| LFM-A13 (50 mg/kg) | Significantly Reduced | Significantly Reduced | Significantly Reduced | Significantly Reduced |

| Paclitaxel | Significantly Reduced | Significantly Reduced | Significantly Reduced | Significantly Reduced |

| LFM-A13 + Paclitaxel | More Effective Reduction than Single Agents | More Effective Reduction than Single Agents | More Effective Reduction than Single Agents | More Effective Reduction than Single Agents |

Note: Specific quantitative values were not provided in the source material, but the study reported significant effects.

Leukemia Model

Experimental Protocol: BCL-1 Leukemia Challenge

This protocol details the use of LFM-A13 as a chemosensitizing agent in a mouse model of B-cell leukemia.

-

Animal Model: BALB/c mice.

-

Leukemia Induction: Challenge mice with BCL-1 leukemia cells.

-

LFM-A13 Administration:

-

Dose: 50 mg/kg/day, administered twice daily.

-

Route: Intraperitoneal (i.p.) injection.

-

-

Combination Chemotherapy: Administer a standard triple-drug combination of vincristine, methylprednisolone, and L-asparaginase (VPL).

-

Endpoint Analysis: Monitor survival outcome.

Table 4: Efficacy of LFM-A13 in a BCL-1 Leukemia Model [2]

| Treatment Group | Median Survival Time | Long-term Survival Rate |

| VPL Combination Therapy | 37 days | 14% |

| VPL + LFM-A13 (50 mg/kg/day) | 58 days | 41% |

Application in a Mouse Model of Thromboembolism

LFM-A13 has been shown to have anti-thrombotic effects by inhibiting collagen-induced platelet aggregation.

Experimental Protocol: Agonist-Induced Pulmonary Thromboembolism

This protocol outlines the evaluation of LFM-A13's anti-thrombotic activity.

-

Animal Model: Mice (strain not specified).

-

LFM-A13 Administration:

-

Dose: Non-toxic dose levels (specific dose not provided in the abstract).

-

Route: Systemic administration.

-

-

Thromboembolism Induction: Induce fatal pulmonary thromboembolism using an agonist (e.g., collagen).

-

Endpoint Analysis: Monitor tail bleeding time and event-free survival.

Table 5: Efficacy of LFM-A13 in a Thromboembolism Model [4]

| Treatment Group | Tail Bleeding Time | Event-Free Survival |

| Control | Normal | Low |

| LFM-A13 | Prolonged | Improved |

Note: Specific quantitative values were not provided in the source material, but the study reported significant effects.

Potential Application in Mouse Models of Arthritis

While direct in vivo efficacy studies of LFM-A13 in mouse models of arthritis are not extensively documented in the searched literature, its known inhibitory effects on BTK and pro-inflammatory cytokine production suggest its potential therapeutic utility in such models. One study noted that LFM-A13 inhibited histamine and PGD2 release from mast cells, albeit less potently than the comparator compound PCI-32765.

Proposed Experimental Protocol: Collagen-Induced Arthritis (CIA)

This is a general protocol for a widely used mouse model of rheumatoid arthritis, into which LFM-A13 could be incorporated for efficacy testing.

-

Animal Model: DBA/1 mice (or other susceptible strains).

-

Induction of Arthritis:

-

Day 0: Immunize with an emulsion of bovine type II collagen and Complete Freund's Adjuvant (CFA) via subcutaneous injection at the base of the tail.

-

Day 21: Administer a booster injection of bovine type II collagen emulsified in Incomplete Freund's Adjuvant (IFA).

-

-

LFM-A13 Administration (Prophylactic or Therapeutic):

-

Dosing: Based on pharmacokinetic data, a starting dose of 25-50 mg/kg administered once or twice daily via i.p. injection could be evaluated.

-

Prophylactic Regimen: Begin treatment at or before the time of initial immunization.

-

Therapeutic Regimen: Begin treatment after the onset of clinical signs of arthritis.

-

-

Endpoint Analysis:

-

Clinical Scoring: Monitor paw swelling and clinical signs of arthritis regularly.

-

Histopathology: At the end of the study, collect joints for histological analysis of inflammation, pannus formation, and bone/cartilage erosion.

-

Biomarker Analysis: Measure serum levels of anti-collagen antibodies and pro-inflammatory cytokines (e.g., TNF-α, IL-6).

-

Signaling Pathways and Experimental Workflows

Signaling Pathway Diagrams

The following diagrams illustrate the signaling pathways known to be inhibited by LFM-A13.

Caption: BTK Signaling Pathway Inhibition by LFM-A13.

Caption: NF-κB Signaling Pathway Inhibition by LFM-A13.

Experimental Workflow Diagram

References

- 1. maokangbio.com [maokangbio.com]

- 2. Inhibitor of Tec kinase, LFM-A13, decreases pro-inflammatory mediators production in LPS-stimulated RAW264.7 macrophages via NF-κB pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. The Btk inhibitor LFM-A13 is a potent inhibitor of Jak2 kinase activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The Bruton tyrosine kinase inhibitor PCI-32765 ameliorates autoimmune arthritis by inhibition of multiple effector cells - PMC [pmc.ncbi.nlm.nih.gov]

Recommended working concentrations for BTK inhibitor 13

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a summary of the reported activities and recommended working concentrations for two distinct compounds referred to as "BTK inhibitor 13". It is crucial to distinguish between these two inhibitors, as they originate from different chemical series and exhibit distinct potencies. This document also includes detailed, generalized protocols for key experiments relevant to the characterization of BTK inhibitors.

Introduction to this compound

Bruton's tyrosine kinase (BTK) is a critical component of the B-cell receptor (BCR) signaling pathway, playing a pivotal role in B-cell proliferation, differentiation, and survival.[1][2] Its dysregulation is implicated in various B-cell malignancies and autoimmune diseases, making it a prime target for therapeutic intervention. The term "this compound" has been used to describe at least two different potent inhibitors in scientific literature.

Compound A: Pyrazolo-pyrimidine Derivative (Park et al.) This compound, identified as compound 13 in a study by Park et al., is a pyrazolo-pyrimidine derivative. It demonstrates potent inhibition of BTK, with an IC50 value comparable to the well-established BTK inhibitor, Ibrutinib.[2]

Compound B: Pyrrolopyrimidine-based Covalent Inhibitor (Pulz et al.) This inhibitor, referred to as This compound (compound 8) in research by Pulz and colleagues, is a potent and selective covalent inhibitor that targets an inactive conformation of BTK.[3]

Data Summary

The following tables summarize the available quantitative data for both "this compound" compounds.

Table 1: In Vitro Activity of this compound (Compound A - Park et al.)

| Parameter | Value | Cell Line | Notes |

| BTK IC50 | 9.1 nM | - | Enzymatic assay. Activity is equivalent to Ibrutinib.[2] |

| Antiproliferative Activity | Potent | TMD8 | Cell-based assay.[2] |

Table 2: In Vitro and In Vivo Activity of this compound (Compound B - Pulz et al.)

| Parameter | Value | Assay Type | Notes |

| BTK IC50 | 1.2 nM | Enzymatic Assay | Potent and selective covalent inhibitor.[3] |

| In Vivo Activity | Active | FcγR-mediated hypersensitivity model | Blocked hypersensitivity response.[3] |

| In Vivo BTK Occupancy | Improved | In vivo model | Showed improved target engagement compared to earlier compounds.[3] |

Signaling Pathway

Experimental Protocols

The following are generalized protocols that can be adapted for the evaluation of BTK inhibitors. For specific experimental details regarding "this compound," it is highly recommended to consult the original publications by Park et al. and Pulz et al.

Protocol 1: BTK Enzymatic Assay (Kinase Activity)

This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of a test compound against BTK.

Materials:

-

Recombinant human BTK enzyme

-

Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 2 mM MnCl2, 50 µM DTT)

-

Substrate (e.g., Poly(Glu,Tyr) 4:1)

-

ATP

-

Test compound (this compound)

-

ADP-Glo™ Kinase Assay Kit (or similar)

-

384-well plates

-

Plate reader capable of luminescence detection

Procedure:

-

Compound Preparation: Prepare a serial dilution of "this compound" in DMSO. A typical starting concentration is 10 mM. Further dilute in kinase buffer to the desired final concentrations.

-

Reaction Setup:

-

Add 1 µL of the diluted inhibitor or DMSO (vehicle control) to the wells of a 384-well plate.

-

Add 2 µL of BTK enzyme solution (concentration to be optimized for linear reaction kinetics).

-

Add 2 µL of a substrate/ATP mixture. The final ATP concentration should be at or near the Km for BTK.

-

-

Incubation: Incubate the plate at room temperature for 60 minutes.

-

Signal Detection (using ADP-Glo™):

-

Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

-

Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

-

-

Data Acquisition: Measure the luminescence using a plate reader.

-

Data Analysis: Calculate the percent inhibition for each inhibitor concentration relative to the DMSO control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 2: Cell Proliferation Assay (TMD8 Cells)

This protocol measures the effect of "this compound" on the proliferation of the TMD8 (Activated B-Cell-like Diffuse Large B-Cell Lymphoma) cell line.

Materials:

-

TMD8 cells

-

RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

-

Test compound (this compound)

-

CellTiter-Glo® Luminescent Cell Viability Assay (or similar)

-

96-well clear-bottom, white-walled plates

-

Plate reader capable of luminescence detection

Procedure:

-

Cell Seeding: Seed TMD8 cells in a 96-well plate at a density of approximately 10,000 cells per well in 100 µL of culture medium.

-

Compound Treatment:

-

Prepare serial dilutions of "this compound" in culture medium.

-

Add the diluted inhibitor to the wells. Include wells with vehicle (DMSO) as a negative control and a known BTK inhibitor (e.g., Ibrutinib) as a positive control.

-

-

Incubation: Incubate the plate for 72 hours at 37°C in a humidified atmosphere with 5% CO2.

-

Viability Measurement (using CellTiter-Glo®):

-

Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.

-

Add a volume of CellTiter-Glo® reagent equal to the volume of cell culture medium in each well.

-

Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.

-

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

-

Data Acquisition: Measure the luminescence using a plate reader.

-

Data Analysis: Calculate the percent inhibition of cell proliferation for each concentration relative to the vehicle control. Determine the GI50 (concentration for 50% growth inhibition) by plotting the percent inhibition against the logarithm of the inhibitor concentration.

Protocol 3: Western Blot for BTK Phosphorylation

This protocol assesses the ability of "this compound" to inhibit the autophosphorylation of BTK in a cellular context.

Materials:

-

TMD8 cells

-

Test compound (this compound)

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Primary antibodies: anti-phospho-BTK (Tyr223) and anti-total-BTK

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

SDS-PAGE and Western blotting equipment

Procedure:

-

Cell Treatment: Treat TMD8 cells with various concentrations of "this compound" for a specified time (e.g., 2-4 hours).

-

Cell Lysis: Harvest the cells, wash with cold PBS, and lyse in lysis buffer on ice.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE and Western Blotting:

-

Separate equal amounts of protein from each sample by SDS-PAGE.

-

Transfer the proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST.

-

Incubate the membrane with the primary anti-phospho-BTK antibody overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Detect the signal using a chemiluminescent substrate and an imaging system.

-

-

Stripping and Re-probing: Strip the membrane and re-probe with the anti-total-BTK antibody to confirm equal protein loading.

-

Data Analysis: Quantify the band intensities and normalize the phospho-BTK signal to the total BTK signal for each treatment condition.

Experimental Workflow

Disclaimer

The provided protocols are intended as a general guide. Researchers should optimize the conditions for their specific experimental setup. For definitive protocols and data related to "this compound," direct reference to the primary literature is essential. The information for "compound 13" by Park et al. is based on a secondary source, and the original publication should be consulted for detailed methodologies.

References

Troubleshooting & Optimization

Troubleshooting BTK inhibitor 13 insolubility issues

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address potential insolubility issues encountered when working with BTK inhibitor 13. The information is tailored for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: I am having trouble dissolving this compound. What are the recommended solvents?

A1: While specific solubility data for this compound is not extensively published, potent kinase inhibitors often exhibit limited aqueous solubility. For initial stock solutions, organic solvents are recommended. Subsequently, these stock solutions can be diluted into aqueous buffers for experimental use. It is crucial to be aware of the final solvent concentration in your assay, as high concentrations of organic solvents can affect experimental outcomes.

Q2: My this compound precipitates when I dilute my DMSO stock solution into an aqueous buffer. How can I prevent this?

A2: Precipitation upon dilution into aqueous media is a common issue with hydrophobic compounds. Several strategies can be employed to mitigate this:

-

Lower the Final Concentration: The most straightforward approach is to work with a lower final concentration of the inhibitor in your assay.

-

Use a Surfactant: Non-ionic surfactants like Tween 80 or Pluronic F-68 can be included in the aqueous buffer to help maintain the inhibitor's solubility.

-

Employ a Co-solvent System: Preparing the final solution with a mixture of an organic solvent and an aqueous buffer may improve solubility.

-

Sonication: Briefly sonicating the solution after dilution can help to break up aggregates and re-dissolve the precipitate.

-

Warm the Solution: Gently warming the solution may increase the solubility of the compound. However, be cautious about the thermal stability of the inhibitor and other components in your experiment.

Q3: What is the maximum recommended concentration of DMSO in a cell-based assay?